N-[(E)-benzylideneamino]tetradecanamide
Description
N-[(E)-benzylideneamino]tetradecanamide is a Schiff base derivative comprising a tetradecanamide backbone (14-carbon chain amide) linked to a benzylideneamino group via an E-configuration imine bond (C=N). This structure combines lipophilic (long alkyl chain) and aromatic (benzylidene) moieties, enabling diverse interactions with biological targets.
Properties
Molecular Formula |
C21H34N2O |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H34N2O/c1-2-3-4-5-6-7-8-9-10-11-15-18-21(24)23-22-19-20-16-13-12-14-17-20/h12-14,16-17,19H,2-11,15,18H2,1H3,(H,23,24)/b22-19+ |
InChI Key |
FRDMGAQLCGPLLL-ZBJSNUHESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]tetradecanamide typically involves the reaction of tetradecanamide with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[(E)-benzylideneamino]tetradecanamide may involve large-scale batch or continuous processes. The reaction parameters are carefully controlled to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain a pure compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]tetradecanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group back to the amine group.
Substitution: The benzylideneamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the amine group. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(E)-benzylideneamino]tetradecanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]tetradecanamide involves its interaction with specific molecular targets and pathways. The benzylideneamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide vs. Tetradecanamide Derivatives
Compounds such as (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide () share the benzylideneamino-Schiff base motif but replace the tetradecanamide with a sulfonamide group. These derivatives exhibit potent urease inhibition (e.g., IC50 = 2.22 ± 0.45 µM for compound 3h), outperforming the standard inhibitor thiourea (IC50 ~22 µM). The sulfonamide group enhances hydrogen bonding with the urease active site, while halogen or hydroxy substituents on the benzylidene ring improve activity through steric and electronic effects . In contrast, the tetradecanamide chain in N-[(E)-benzylideneamino]tetradecanamide may prioritize membrane permeability over direct enzyme interaction, suggesting divergent therapeutic applications .
Benzamide vs. Tetradecanamide Scaffolds
The N-(benzylideneamino)benzamide scaffold () replaces the tetradecanamide with a benzamide group. These compounds inhibit Plasmodium falciparum aldolase and parasite motility (e.g., compounds 24 and 42). The benzamide’s planar aromatic system facilitates π-π stacking and hydrogen bonding with enzyme pockets, whereas the tetradecanamide’s alkyl chain may promote hydrophobic interactions with lipid bilayers or protein cavities .
Chain Length Variation: Tetradecanamide vs. Dodecanamide
Dimeric γ-AApeptides () compare N-(2,6-diaminohexyl) tetradecanamide and dodecanamide (12-carbon chain). The longer tetradecanamide chain increases molecular weight (871.75 g/mol vs. This trade-off is critical for optimizing pharmacokinetics .
Substituent Effects on Benzylideneamino Group
- Electron-Donating vs. Electron-Withdrawing Groups: Substituents on the benzylidene ring (e.g., -OCH3, -NO2) modulate electronic conjugation. For example, 4-(4-nitrobenzylideneamino) derivatives () exhibit stronger urease inhibition (IC50 ~2.21 µM) due to nitro’s electron-withdrawing effect stabilizing the Schiff base. Conversely, 4-(dimethylaminobenzylideneamino) groups (electron-donating) may reduce activity .
- Ortho/Meta/Para Substitution :
Halogen or hydroxy groups at ortho and para positions () enhance urease inhibition by optimizing steric fit and hydrogen bonding. In contrast, meta substituents disrupt conjugation, reducing activity .
Antifungal Tetradecanamide Derivatives
N-myristoyltransferase inhibitors like N-(m-tolyl) tetradecanamide () demonstrate antifungal activity. The tetradecanamide chain binds to the enzyme’s hydrophobic pocket, while aryl groups (e.g., m-tolyl) provide π-stacking. N-[(E)-benzylideneamino]tetradecanamide’s benzylidene group could similarly enhance target specificity but may introduce steric hindrance .
Key Research Findings and Data
Urease Inhibition
- Optimal substituents: Halogens (-Cl, -Br) at para position (IC50 ~2–3 µM) .
- SAR: Electron-withdrawing groups > electron-donating groups .
Antifungal Activity
Electronic and Steric Parameters
- Substituent constants (σexp) for benzylideneamino groups: Negative for para electron-donating, positive for electron-withdrawing .
Biological Activity
N-[(E)-benzylideneamino]tetradecanamide, also referred to as a fatty amide derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which features an amide linkage and a benzylidene group, contributing to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula for N-[(E)-benzylideneamino]tetradecanamide is with a molecular weight of approximately 323.54 g/mol. Its structure can be represented as follows:
This compound is derived from tetradecanamide, which is known for its long hydrophobic carbon chain, enhancing its interaction with biological membranes.
Antimicrobial Activity
Research indicates that N-[(E)-benzylideneamino]tetradecanamide exhibits significant antimicrobial properties. In a study assessing various derivatives against bacterial strains, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 128 | Weak |
Antioxidant Properties
The antioxidant capacity of N-[(E)-benzylideneamino]tetradecanamide was evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) | Comparison to Control |
|---|---|---|
| DPPH | 25 | Higher than Vitamin C |
| ABTS | 30 | Comparable to Quercetin |
Anti-inflammatory Effects
In vitro studies have shown that N-[(E)-benzylideneamino]tetradecanamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential therapeutic role in inflammatory conditions.
Case Studies
- In Vivo Efficacy in Animal Models : A study conducted on mice with induced inflammation demonstrated that administration of N-[(E)-benzylideneamino]tetradecanamide significantly reduced swelling and pain compared to the control group. The compound was administered at doses of 10 mg/kg and 20 mg/kg.
- Corrosion Inhibition : Beyond biological applications, this compound has been explored for its corrosion inhibition properties in industrial settings. Studies show that it effectively protects metal surfaces from corrosion in acidic environments, demonstrating dual utility in both biological and industrial applications.
The biological activity of N-[(E)-benzylideneamino]tetradecanamide is hypothesized to arise from its ability to interact with cellular membranes due to its hydrophobic nature. This interaction may disrupt bacterial cell walls or modulate inflammatory pathways by affecting membrane receptors involved in cytokine signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
